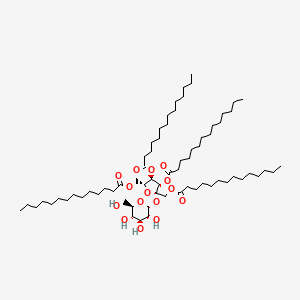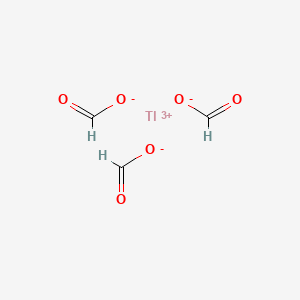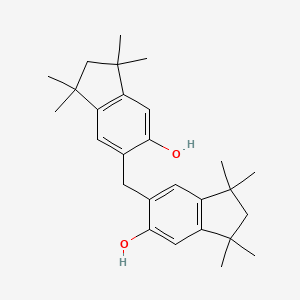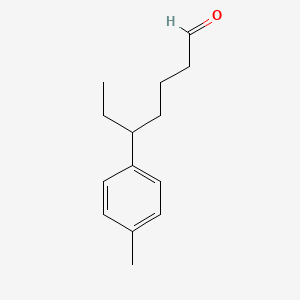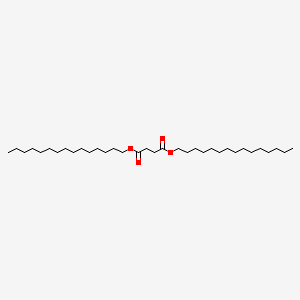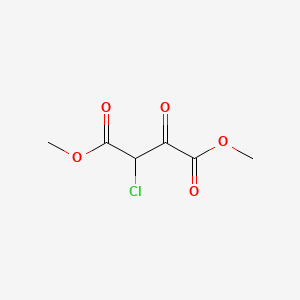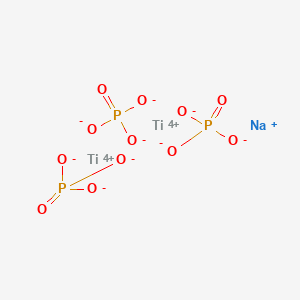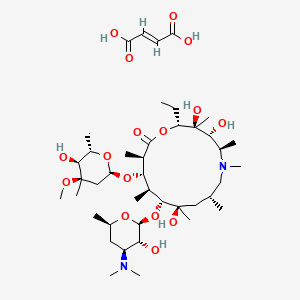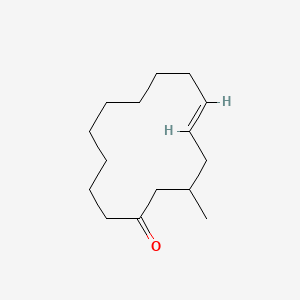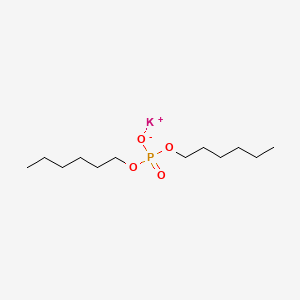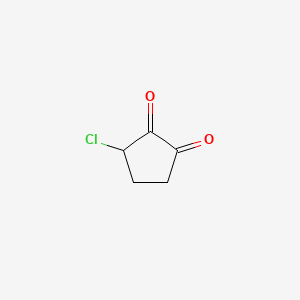
(3-azaniumylphenyl)-phenyldiazenylazanium;diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-azaniumylphenyl)-phenyldiazenylazanium;diacetate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes azaniumyl groups and a diacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-azaniumylphenyl)-phenyldiazenylazanium;diacetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of aniline derivatives with diazonium salts under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the diazonium ion, which then reacts with the aniline derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents is also common to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-azaniumylphenyl)-phenyldiazenylazanium;diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines or other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary, but typically involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(3-azaniumylphenyl)-phenyldiazenylazanium;diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3-azaniumylphenyl)-phenyldiazenylazanium;diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-azaniumyl-3-(4-hydroxyphenyl)propanoate: This compound shares structural similarities and is also studied for its biological activity.
4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid:
Uniqueness
(3-azaniumylphenyl)-phenyldiazenylazanium;diacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
94031-09-1 |
|---|---|
Molekularformel |
C16H20N4O4 |
Molekulargewicht |
332.35 g/mol |
IUPAC-Name |
(3-azaniumylphenyl)-phenyldiazenylazanium;diacetate |
InChI |
InChI=1S/C12H12N4.2C2H4O2/c13-10-5-4-8-12(9-10)15-16-14-11-6-2-1-3-7-11;2*1-2(3)4/h1-9H,13H2,(H,14,15);2*1H3,(H,3,4) |
InChI-Schlüssel |
YUZPAWPZZBPPBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)N=N[NH2+]C2=CC=CC(=C2)[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


